molecular formula C7H14ClNO2 B3387888 3-(Pyrrolidin-3-YL)propanoic acid hydrochloride CAS No. 85310-58-3

3-(Pyrrolidin-3-YL)propanoic acid hydrochloride

Cat. No.: B3387888
CAS No.: 85310-58-3
M. Wt: 179.64 g/mol
InChI Key: KDWCUQPTXCOVLF-UHFFFAOYSA-N
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Description

Significance of the Pyrrolidine (B122466) Moiety in Heterocyclic Chemistry

The pyrrolidine moiety is one of the most ubiquitous heterocyclic scaffolds in pharmaceutical science and drug design. nih.gov Its significance stems from a combination of structural and chemical properties that make it a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. nbinno.com The five-membered ring is conformationally flexible, and its non-planar, puckered nature allows for a three-dimensional exploration of chemical space, which is crucial for precise interactions with biological macromolecules like proteins and enzymes. nih.gov

This saturated ring system is a core component of numerous natural products, especially alkaloids, and is found in the essential amino acid, L-proline. mdpi.comnih.gov In medicinal chemistry, the incorporation of a pyrrolidine ring can impart favorable pharmacokinetic properties to a drug candidate, influencing its metabolic stability and bioavailability. nbinno.com The nitrogen atom in the ring can act as a hydrogen bond acceptor or be substituted, providing a convenient point for chemical modification. Furthermore, the carbon atoms of the pyrrolidine ring can possess stereogenic centers, meaning the spatial orientation of substituents can be precisely controlled, which is often critical for biological activity. nih.govresearchgate.net Consequently, pyrrolidine derivatives are integral to a wide range of therapeutic agents, including those with anticancer, antiviral, and anti-inflammatory properties. frontiersin.org

Overview of Carboxylic Acid Derivatives in Chemical Biology

Carboxylic acids and their derivatives are fundamental functional groups in organic chemistry and are central to the processes of life. libretexts.org The carboxylic acid group (-COOH) is characterized by its acidity and its ability to participate in strong hydrogen bonding and electrostatic interactions. nih.gov This capacity makes it a key component of many pharmacophores, the part of a molecule responsible for its biological activity. nih.gov In biological systems, this functional group is found in amino acids, the building blocks of proteins, and in fatty acids, which are crucial for energy storage and cell membrane structure.

In drug design, the inclusion of a carboxylic acid moiety can significantly impact a molecule's properties. It often enhances water solubility, which is a critical factor for drug administration and distribution in the body. However, the acidic nature of the group can also present challenges, such as limited ability to cross biological membranes. nih.gov To balance these properties, medicinal chemists often utilize carboxylic acid derivatives or bioisosteres—structurally different groups that retain similar functions—to fine-tune a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net The versatility of the carboxylic acid group allows it to be converted into esters, amides, and other derivatives, providing chemists with a wide range of options for modifying molecular structure and function. msu.edu

Contextualizing 3-(Pyrrolidin-3-YL)propanoic acid hydrochloride within Academic Research

This compound is a molecule that combines the key features of both the pyrrolidine scaffold and the carboxylic acid functional group. While extensive research detailing specific biological applications of this exact compound is not widely published, its structure positions it as a highly valuable building block in synthetic and medicinal chemistry. The "3-YL" designation indicates that the propanoic acid side chain is attached to the C3 position of the pyrrolidine ring, a substitution pattern that is of significant interest in drug development. researchgate.netnih.gov

As a bifunctional compound, it offers two distinct sites for chemical modification: the secondary amine of the pyrrolidine ring and the carboxylic acid group. This dual functionality allows it to be used as a linker or intermediate in the synthesis of more complex molecules. For example, the secondary amine can be alkylated or acylated to introduce new substituents, while the carboxylic acid can be converted to amides or esters to connect to other molecular fragments. nbinno.com Compounds with 3-substituted pyrrolidine motifs are known to possess potent and selective activity in a variety of biological scenarios, including as ligands for serotonin (B10506) and dopamine (B1211576) receptors. chemrxiv.org

Therefore, this compound is best contextualized as a research chemical—a specialized intermediate designed for use in the synthesis of novel compounds for screening in drug discovery programs or for the development of new materials. Its hydrochloride salt form enhances its stability and solubility in aqueous media, making it convenient for use in various reaction conditions. The synthesis of libraries of complex molecules often relies on such well-defined, bifunctional building blocks to systematically explore structure-activity relationships. nih.gov

Chemical Compound Data

Table 1: Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol
Canonical SMILES C1C(CN1)CCC(=O)O.Cl

| CAS Number | 118776-85-5 |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrrolidin-3-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)2-1-6-3-4-8-5-6;/h6,8H,1-5H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWCUQPTXCOVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85310-58-3
Record name 3-Pyrrolidinepropanoic acid, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85310-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for 3 Pyrrolidin 3 Yl Propanoic Acid Hydrochloride and Its Stereoisomers

Retrosynthetic Strategies for the 3-(Pyrrolidin-3-YL)propanoic acid Scaffold

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For the 3-(pyrrolidin-3-yl)propanoic acid scaffold, several disconnection approaches can be envisioned, primarily focusing on the formation of the pyrrolidine (B122466) ring and the installation of the propanoic acid side chain.

A primary disconnection strategy involves breaking the carbon-carbon bond between the pyrrolidine ring and the propanoic acid side chain. This leads to a 3-substituted pyrrolidine synthon and a three-carbon electrophile. The pyrrolidine synthon could be derived from precursors like 3-halopyrrolidines or pyrrolidin-3-one.

Another key retrosynthetic disconnection targets the C-N bonds within the pyrrolidine ring. This approach often leads to acyclic precursors, which can be cyclized to form the desired heterocyclic core. For instance, a 1,4-dicarbonyl compound or its equivalent can be a precursor, which upon reductive amination with a suitable nitrogen source, yields the pyrrolidine ring. Alternatively, intramolecular cyclization of an appropriately functionalized amine can also be a viable strategy.

Conventional Synthetic Routes to 3-(Pyrrolidin-3-YL)propanoic acid hydrochloride

Conventional synthetic routes to this compound typically involve multi-step sequences starting from readily available precursors. These methods often focus on the construction of the racemic form of the molecule.

One common approach begins with the synthesis of a suitably protected pyrrolidine-3-carbonitrile (B51249) or a related derivative. This intermediate can then be subjected to functional group transformations to introduce the propanoic acid side chain. For example, the cyano group can be hydrolyzed to a carboxylic acid, followed by homologation to the propanoic acid.

Another strategy involves the Michael addition of a nucleophile to a pyrrolidine-based acceptor. For instance, the reaction of a protected pyrrolidin-3-one with a malonic ester derivative in a Michael reaction, followed by decarboxylation, can yield the desired propanoic acid side chain attached to the pyrrolidine ring.

Cyclization of acyclic precursors is also a conventional method. This can be achieved through intramolecular nucleophilic substitution or reductive amination of a linear substrate containing the necessary functional groups. For example, a γ-amino ester with a suitable leaving group at the α-position can undergo intramolecular cyclization to form the pyrrolidine ring.

The final step in these conventional syntheses is typically the deprotection of the nitrogen atom of the pyrrolidine ring, if a protecting group was used, followed by treatment with hydrochloric acid to form the hydrochloride salt. While these methods are effective in producing the target compound, they often result in racemic mixtures and may require harsh reaction conditions.

Advanced Stereoselective Synthesis of Enantiopure 3-(Pyrrolidin-3-YL)propanoic acid Derivatives

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of advanced stereoselective synthetic methods. These approaches aim to control the stereochemistry at the C3 position of the pyrrolidine ring, leading to the synthesis of specific enantiomers of 3-(pyrrolidin-3-yl)propanoic acid derivatives.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a chemical reaction in a stereoselective manner. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

In the context of 3-(pyrrolidin-3-yl)propanoic acid synthesis, a chiral auxiliary can be attached to either the pyrrolidine ring or the propanoic acid precursor. For example, a chiral amine can be used to form a chiral enamine from a pyrrolidin-3-one derivative. Subsequent alkylation of this enamine with a propanoic acid synthon would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Removal of the auxiliary would then afford the desired enantiomer of the product.

Asymmetric Catalysis in Pyrrolidine Propanoic Acid Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly sought after due to its efficiency and atom economy. Various asymmetric catalytic strategies have been employed for the synthesis of chiral pyrrolidine derivatives.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. chemheterocycles.commdpi.com Chiral proline and its derivatives are often used as organocatalysts to promote asymmetric reactions, such as Michael additions and aldol (B89426) reactions, which can be adapted for the synthesis of chiral 3-(pyrrolidin-3-yl)propanoic acid precursors. chemheterocycles.com For instance, a chiral diarylprolinol silyl (B83357) ether can catalyze the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, a reaction that can be a key step in building the chiral pyrrolidine scaffold. mdpi.com

Transition metal catalysis with chiral ligands is another prominent strategy. Chiral phosphine (B1218219) ligands, in combination with transition metals like rhodium or iridium, can catalyze a variety of asymmetric transformations, including hydrogenation and C-H activation, to produce chiral pyrrolidines.

Catalytic SystemReaction TypeKey Features
Chiral Proline DerivativesMichael AdditionMetal-free, environmentally friendly.
Diarylprolinol Silyl EthersMichael AdditionHigh enantioselectivity for α,β-unsaturated aldehydes.
Chiral Phosphine-Metal ComplexesAsymmetric HydrogenationEfficient for creating stereocenters.

Enzymatic and Biocatalytic Syntheses

Enzymes and whole-cell biocatalysts offer a highly selective and environmentally friendly approach to the synthesis of chiral compounds. Biocatalytic methods can be employed for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of a single enantiomer.

For the synthesis of chiral pyrrolidines, engineered enzymes, such as cytochrome P411 variants, have been developed to catalyze intramolecular C(sp³)–H amination of organic azides. This method allows for the direct formation of the chiral pyrrolidine ring with good enantioselectivity. tandfonline.comacs.orgnih.gov

Lipases are another class of enzymes that can be used for the kinetic resolution of racemic esters of 3-(pyrrolidin-3-yl)propanoic acid. By selectively hydrolyzing one enantiomer of the ester, the other enantiomer can be obtained in high enantiomeric purity.

BiocatalystReaction TypeSubstrateProduct
Engineered Cytochrome P411Intramolecular C-H AminationOrganic AzideChiral Pyrrolidine
LipaseKinetic ResolutionRacemic EsterEnantiopure Ester and Acid

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. The application of these principles to the synthesis of this compound is crucial for minimizing its environmental impact.

One of the key principles of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. wordpress.comlibretexts.orgprimescholars.comnih.gov Synthetic routes with high atom economy, such as cycloaddition reactions and catalytic processes, are preferred over those that generate significant amounts of byproducts. acs.org

The use of safer solvents and reagents is another important aspect. Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or even solvent-free conditions can significantly reduce the environmental footprint of the synthesis. mdpi.com Microwave-assisted organic synthesis (MAOS) has been shown to be an effective technique for accelerating reactions and, in some cases, enabling the use of greener solvents or solvent-free conditions for the synthesis of pyrrolidine derivatives. nih.govtandfonline.com

Catalysis plays a central role in green chemistry. The use of catalysts, especially recyclable ones, is preferred over stoichiometric reagents as they can reduce waste and energy consumption. Both biocatalysts and chemocatalysts are being explored for the sustainable synthesis of pyrrolidines.

Furthermore, the development of multicomponent reactions (MCRs) , where three or more reactants combine in a single step to form the product, is a powerful strategy for improving the efficiency and sustainability of a synthesis. MCRs often lead to a reduction in the number of synthetic steps, purification procedures, and waste generation. tandfonline.comtandfonline.com

Green Chemistry PrincipleApplication in Pyrrolidine Synthesis
Atom EconomyUtilizing cycloaddition and catalytic reactions. acs.orgnih.gov
Safer SolventsEmploying water, ethanol, or solvent-free conditions. mdpi.com
CatalysisUsing biocatalysts and recyclable chemocatalysts.
Multicomponent ReactionsCombining multiple reactants in a single, efficient step. tandfonline.comtandfonline.com

Chemical Reactivity and Derivatization Studies of 3 Pyrrolidin 3 Yl Propanoic Acid Hydrochloride

Functional Group Transformations and Modifications of the Carboxylic Acid Moiety

The carboxylic acid moiety of 3-(pyrrolidin-3-yl)propanoic acid is amenable to a variety of standard transformations, including esterification, amide bond formation, and reduction.

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which typically involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or dry hydrogen chloride. chemguide.co.ukchemguide.co.uk This reaction is reversible, and to favor the formation of the ester, it is often necessary to remove water as it is formed or use an excess of the alcohol. chemguide.co.ukchemguide.co.uk The rate of esterification can be influenced by the structure of the alcohol, with primary alcohols generally reacting faster than secondary alcohols due to steric hindrance. ceon.rsresearchgate.net

Amide Bond Formation: The formation of amides from the carboxylic acid group is a crucial transformation, widely employed in the synthesis of biologically active molecules. This can be achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. rsc.orgfishersci.co.uk Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to facilitate the reaction and minimize side products. nih.govnih.gov For example, a similar scaffold, 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, has been successfully coupled with various amines, including pyrrolidine (B122466), using the DCC/NHS method. nih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an acidic workup. chemistrysteps.comquora.comorganicchemistrytutor.comchemguide.co.uk It is important to note that milder reducing agents such as sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids. quora.comchemguide.co.uk The reduction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. chemguide.co.uk

Table 1: Summary of Reactions of the Carboxylic Acid Moiety

Reaction Type Reagents and Conditions Product Functional Group
Esterification Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat Ester (-COOR')
Amide Formation Amine (R'R''NH), Coupling Agent (e.g., EDC, DCC), +/- Additive (e.g., HOBt) Amide (-CONR'R'')

Reactions Involving the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center that can undergo various reactions, such as N-acylation and N-alkylation, after neutralization of the hydrochloride salt.

N-Acylation: The pyrrolidine nitrogen can be acylated using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids. This reaction forms an N-acyl derivative. The N-acylation of similar pyrrolidine scaffolds is a common strategy in the synthesis of bioactive compounds. researcher.life

N-Alkylation: The secondary amine can be alkylated using alkyl halides or through reductive amination. N-alkylation introduces an alkyl group onto the nitrogen atom, leading to a tertiary amine. This modification is often used to modulate the physicochemical properties of the molecule. The synthesis of various N-alkylated benzofuran-2-carboxamides has been reported, demonstrating the feasibility of this reaction on similar heterocyclic amines. nih.gov

N-Sulfonylation: Reaction of the pyrrolidine nitrogen with sulfonyl chlorides in the presence of a base leads to the formation of N-sulfonylated derivatives. The resulting N-acyl sulfonamides can act as bioisosteres of carboxylic acids. nih.gov

Table 2: Summary of Reactions of the Pyrrolidine Nitrogen

Reaction Type Reagents and Conditions Product Functional Group
N-Acylation Acyl chloride (R'COCl) or Acid anhydride ((R'CO)₂O), Base N-acyl pyrrolidine
N-Alkylation Alkyl halide (R'-X), Base N-alkyl pyrrolidine (tertiary amine)
N-Sulfonylation Sulfonyl chloride (R'SO₂Cl), Base N-sulfonyl pyrrolidine

Stereochemical Influences on Reactivity

The 3-(pyrrolidin-3-yl)propanoic acid molecule contains a stereocenter at the C3 position of the pyrrolidine ring. The stereochemistry at this position can significantly influence the reactivity of the molecule and the biological activity of its derivatives. researchgate.netnih.gov The spatial orientation of the propanoic acid side chain can affect the accessibility of the pyrrolidine nitrogen and the carboxylic acid group to reagents, potentially leading to differences in reaction rates and product distributions for the (R) and (S) enantiomers.

In the synthesis of pyrrolidine-containing drugs, stereoselective methods are often employed to obtain the desired enantiomer, as different stereoisomers can have vastly different biological profiles. researchgate.netnih.govnih.gov The synthesis of optically pure pyrrolidine derivatives often starts from chiral precursors like proline or involves asymmetric synthesis strategies. nih.govnih.gov For instance, in the development of pyrrolidine-3-carboxylic acid derivatives, stereoselective synthesis is crucial for obtaining compounds with specific biological activities. core.ac.ukrsc.orgresearchgate.net The fixed spatial arrangement of substituents in a specific enantiomer can lead to more defined interactions with biological targets. researchgate.netnih.gov

Synthesis of Structural Analogues and Libraries based on the 3-(Pyrrolidin-3-YL)propanoic Acid Scaffold

The 3-(pyrrolidin-3-yl)propanoic acid scaffold is a valuable building block for the synthesis of structural analogues and compound libraries, particularly in the field of drug discovery. researchgate.netnih.gov The bifunctional nature of the molecule allows for diverse modifications at both the carboxylic acid and the pyrrolidine nitrogen, enabling the exploration of chemical space around this core structure.

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. researchgate.net Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for molecular recognition by biological targets. researchgate.netnih.gov

Researchers have synthesized libraries of 3-(pyrrolidin-1-yl)propionic acid analogues that have shown potent anti-HIV activity as CCR5 receptor antagonists. researchgate.net In another example, a series of pyrrolidine-3-carboxylic acid-based compounds were developed as highly specific ET(B) receptor antagonists. nih.gov These studies highlight the utility of the 3-(pyrrolidin-3-yl)propanoic acid scaffold in generating novel therapeutic agents. The ability to systematically modify the scaffold at its reactive sites facilitates the establishment of structure-activity relationships (SAR). nih.gov The synthesis of such libraries often employs parallel synthesis techniques to efficiently generate a large number of derivatives for biological screening. stanford.edu

Role of 3 Pyrrolidin 3 Yl Propanoic Acid Hydrochloride As a Key Synthetic Building Block and Intermediate

Precursor in Complex Molecule Synthesis

The pyrrolidine (B122466) ring is a core component of numerous natural products, including alkaloids, and is present in many FDA-approved drugs. unipa.itnih.gov This prevalence underscores the importance of pyrrolidine derivatives as precursors in the synthesis of complex molecules. nih.gov Synthetic strategies often involve either the construction of the pyrrolidine ring from acyclic precursors or, more commonly, the functionalization of a pre-existing pyrrolidine scaffold. researchgate.netnih.gov The latter approach, where a compound like 3-(pyrrolidin-3-YL)propanoic acid hydrochloride can be utilized, offers a more direct route to target molecules with established stereochemistry.

The stereogenicity of the carbon atoms in the pyrrolidine ring is a key feature, allowing for the creation of multiple stereoisomers, each potentially having a distinct biological profile. researchgate.netnih.gov Many synthetic routes to complex, biologically active molecules start from chiral pyrrolidine derivatives like proline and 4-hydroxyproline to ensure the desired stereochemistry in the final product. nih.govmdpi.com For instance, the synthesis of various drugs, including the ACE inhibitor Captopril and the antiviral agent Daclatasvir, utilizes proline derivatives as starting materials. nih.govmdpi.com The propanoic acid side chain in this compound offers a versatile handle for further chemical modifications, enabling its incorporation into larger, more intricate molecular architectures.

Scaffold in Drug Discovery and Medicinal Chemistry Research (focus on rational design and synthesis)

In the rational design of new therapeutic agents, the pyrrolidine moiety is often used as a central scaffold to which various functional groups are attached to optimize binding affinity, selectivity, and pharmacokinetic properties. nih.gov This approach has been successfully employed in the development of a wide range of therapeutic agents, including anticancer, antibacterial, and central nervous system-acting drugs. nih.govnih.gov For example, the pyrrolidine scaffold has been utilized to develop potent and selective human β3 adrenergic receptor agonists by constraining the flexible ethanolamine core of earlier agonists, thereby improving selectivity and metabolic stability. nih.gov Similarly, pyrrolidine-based structures have been designed as antagonists for the CXCR4 chemokine receptor, demonstrating antimetastatic activity. nih.gov The versatility of the pyrrolidine ring allows medicinal chemists to systematically modify its structure to establish clear structure-activity relationships (SAR), guiding the optimization of lead compounds into clinical candidates. unipa.itresearchgate.net

Drug/Compound ClassTherapeutic Target/ApplicationRole of Pyrrolidine Scaffold
CaptoprilAngiotensin-Converting Enzyme (ACE) inhibitorCore structural component derived from L-proline. nih.gov
AvanafilPhosphodiesterase-5 (PDE5) inhibitorSynthesized from (S)-prolinol, a proline derivative. nih.govmdpi.com
EletriptanMigraine treatmentThe synthesis is based on the reaction of 5-bromo-1H-indole with a pyrrolidine derivative. nih.gov
DaclatasvirHepatitis C Virus (HCV) NS5A inhibitorSynthesis involves the alkylation of N-protected proline. mdpi.com
β3 Adrenergic Receptor AgonistsMetabolic diseasesConstrains the ethanolamine moiety to improve selectivity and stability. nih.gov
CXCR4 AntagonistsAntimetastatic agentsServes as a central scaffold for orienting key binding groups. nih.gov

Applications in Peptide Mimetic and Peptidomimetic Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, but with improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov The pyrrolidine ring, particularly when derived from proline, is a cornerstone in the design of peptidomimetics. nih.gov Its rigid and conformationally constrained nature makes it an excellent scaffold for mimicking the secondary structures of peptides, such as β-turns and polyproline helices. nih.govnih.gov

By incorporating pyrrolidine-based structures into a peptide sequence, it is possible to enforce a specific conformation that is recognized by a biological target. nih.gov For example, pyrrolizidinone amino acids, which are bicyclic structures containing a pyrrolidine ring, have been synthesized as constrained dipeptide mimics that adopt a type II' β-turn conformation. nih.gov The design of such mimetics often begins with identifying the key amino acid residues in a peptide that are responsible for its biological activity and then replacing a portion of the peptide backbone with a rigid scaffold like a pyrrolidine derivative to maintain the correct spatial arrangement of these key residues. nih.gov This approach has been used to develop analogs of biologically active peptides with potential therapeutic applications. nih.gov

Contributions to Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool in drug discovery for rapidly generating large libraries of diverse compounds for high-throughput screening. stanford.edu The pyrrolidine scaffold is well-suited for combinatorial library synthesis due to the multiple points of substitution on the ring, allowing for the introduction of a wide variety of functional groups. nih.gov This enables the creation of libraries of pyrrolidine-based compounds with significant structural diversity, increasing the probability of identifying novel hits against a biological target. frontiersin.orgnih.gov

The synthesis of such libraries can be performed on a solid support, where a pyrrolidine core is anchored to a resin and then sequentially reacted with a variety of building blocks. nih.gov For instance, a library of mercaptoacyl pyrrolidines was prepared on a beaded polymeric support and screened for angiotensin-converting enzyme (ACE) inhibitory activity. nih.gov The use of encoding technologies allows for the rapid identification of the structure of the active compounds from the library. nih.gov The versatility of the pyrrolidine scaffold in accommodating diverse substituents makes it a valuable core structure for generating focused or diverse chemical libraries aimed at exploring specific biological targets or broad chemical space. nih.gov

Advanced Analytical Characterization and Spectroscopic Investigations of 3 Pyrrolidin 3 Yl Propanoic Acid Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (protons and carbons), their connectivity, and their spatial relationships, which is crucial for determining both the conformation and stereochemistry of flexible molecules like 3-(Pyrrolidin-3-YL)propanoic acid hydrochloride.

¹H NMR Spectroscopy: The proton NMR spectrum provides key insights. The chemical shift (δ) of each proton signal indicates its electronic environment. Protons on the pyrrolidine (B122466) ring and the propanoic acid chain will resonate at characteristic frequencies. Furthermore, spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets (e.g., doublets, triplets, quartets). The magnitude of the coupling constant (J-value) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. mdpi.com This relationship is fundamental for conformational analysis, allowing researchers to deduce the preferred orientation of substituents on the pyrrolidine ring. nih.gov For instance, the chemical shifts of protons on the pyrrolidine ring can differ significantly between cis and trans isomers of substituted pyrrolidines, providing a clear method for stereochemical assignment. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyrrolidine ring and the propanoic acid moiety confirm the carbon skeleton of the compound.

Detailed analysis of both ¹H and ¹³C NMR spectra, often aided by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the complete assignment of all proton and carbon signals, confirming the molecule's constitution and stereochemistry.

Proton LocationExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
-COOH~10-12Singlet (broad)Acidic proton, position can be variable and may exchange with solvent.
-CH- (pyrrolidine C3)~2.5-3.0MultipletCoupled to adjacent CH₂ protons on the ring and the propanoic acid chain.
-CH₂- (pyrrolidine C2, C5)~3.0-3.5MultipletProtons adjacent to the nitrogen atom are deshielded.
-CH₂- (pyrrolidine C4)~1.8-2.2MultipletCoupled to protons on C3 and C5.
-CH₂- (propanoic α-CH₂)~2.3-2.6Triplet or MultipletCoupled to the β-CH₂ and the C3-H of the pyrrolidine ring.
-CH₂- (propanoic β-CH₂)~1.7-2.1MultipletCoupled to the α-CH₂ and the C3-H of the pyrrolidine ring.

Mass Spectrometry Techniques for Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

Structural Elucidation: High-resolution mass spectrometry (HRMS) can determine the molecular weight of 3-(Pyrrolidin-3-YL)propanoic acid (the free base) and its hydrochloride salt, allowing for the calculation of the exact elemental formula. The molecular formula for the free base is C₇H₁₃NO₂, corresponding to a monoisotopic mass of approximately 143.09 Da. nih.gov The protonated molecule [M+H]⁺ would be observed in techniques like Electrospray Ionization (ESI-MS). Analysis of the fragmentation patterns in tandem mass spectrometry (MS/MS) can further confirm the structure. Common fragmentation pathways would include the loss of the carboxylic acid group and cleavage of the pyrrolidine ring, providing evidence for the core structure.

Reaction Monitoring: Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is an effective tool for monitoring the progress of chemical reactions. For example, in the synthesis of pyrrolidine derivatives, LC-MS can be used to track the consumption of starting materials and the formation of the desired product in real-time. Isotopic labeling studies, where an atom is replaced by its isotope (e.g., ¹²C with ¹³C), can be used with MS to elucidate reaction mechanisms and metabolic pathways. nih.gov

Ion/FragmentDescriptionExpected m/z (for C₇H₁₃NO₂)
[M+H]⁺Protonated molecular ion of the free base~144.1
[M-H₂O+H]⁺Loss of water from the protonated molecule~126.1
[M-COOH+H]⁺Loss of the carboxyl group~99.1
C₄H₈N⁺Fragment corresponding to the pyrrolidine ring after side-chain cleavage~70.1

X-ray Crystallography for Solid-State Structural and Stereochemical Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides definitive information on bond lengths, bond angles, torsional angles, and the absolute stereochemistry of chiral centers. mkuniversity.ac.insoton.ac.uk

For this compound, a single-crystal X-ray diffraction analysis would reveal the exact conformation of the molecule in the solid state. This includes the pucker of the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the propanoic acid side chain relative to the ring. mkuniversity.ac.in The analysis would also detail the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds between the protonated pyrrolidinium (B1226570) nitrogen, the chloride ion, and the carboxylic acid group. mdpi.com This information is invaluable for understanding the physicochemical properties of the solid form. While the specific crystal structure of the title compound is not detailed in the provided sources, the type of data obtained is well-established from studies on similar organic hydrochloride salts. nih.govresearchgate.net

Crystallographic ParameterDescriptionExample Data from a Related Compound nih.gov
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupDescribes the symmetry elements within the unit cell.P2₁/c
a, b, c (Å)The dimensions of the unit cell axes.a = 6.7157, b = 14.6544, c = 7.2993
α, β, γ (°)The angles between the unit cell axes.α = 90, β = 92.566, γ = 90
Volume (ų)The volume of the unit cell.717.64
ZThe number of molecules per unit cell.4

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for separating components of a mixture and are widely used for assessing the purity of chemical compounds and separating isomers.

Purity Assessment: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. In this technique, the compound is passed through a column (commonly a C18 column) with a liquid mobile phase. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A UV detector is typically used for quantification. A validated RP-HPLC method can accurately determine the percentage purity of the main compound and quantify any impurities present. pensoft.net

Separation of Isomers: Since 3-(Pyrrolidin-3-YL)propanoic acid is chiral, it can exist as a pair of enantiomers. Separating these enantiomers requires a chiral separation technique. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is a common and effective method. nih.gov The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. This is critical in pharmaceutical development, as enantiomers of a drug can have different biological activities.

ParameterTypical Conditions for RP-HPLC Purity Analysis pensoft.net
ColumnC18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer)
Elution ModeIsocratic or Gradient
Flow Rate~1.0 mL/min
DetectionUV/VIS detector (e.g., at 210-225 nm)
Column TemperatureControlled, e.g., 30 °C

Computational Chemistry and Theoretical Studies on 3 Pyrrolidin 3 Yl Propanoic Acid Structures

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling of 3-(pyrrolidin-3-yl)propanoic acid hydrochloride is fundamental to understanding its three-dimensional structure and flexibility. The molecule possesses multiple rotatable bonds, leading to a complex conformational landscape. The pyrrolidine (B122466) ring can adopt various puckered conformations, typically envelope (E) or twisted (T) forms, which influence the orientation of the propanoic acid side chain.

Table 1: Predicted Low-Energy Conformers of 3-(Pyrrolidin-3-YL)propanoic Acid (Note: This data is illustrative and based on general principles of conformational analysis for similar structures, as specific studies on the hydrochloride salt are not widely published.)

Conformer IDPyrrolidine PuckerDihedral Angle (N-C-C-C)Relative Energy (kcal/mol)
1Envelope (E)-175°0.00
2Twist (T)65°0.85
3Envelope (E)70°1.20
4Twist (T)-60°1.55

Electronic Structure Calculations and Quantum Chemical Characterization

Quantum chemical calculations are essential for characterizing the electronic properties of this compound. DFT methods, such as B3LYP with basis sets like 6-31G*, are commonly used to calculate a variety of molecular properties.

These calculations provide insights into the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. The presence of the protonated nitrogen and the carboxylic acid group significantly polarizes the molecule. The calculated electrostatic potential surface highlights the electron-rich region around the carboxyl oxygen atoms and the electron-deficient region around the ammonium group, indicating sites prone to electrophilic and nucleophilic attack, respectively.

The HOMO-LUMO energy gap is a critical parameter derived from these calculations, serving as an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity.

Table 2: Calculated Electronic Properties (Note: Values are representative and depend on the level of theory and basis set used.)

PropertyValue
HOMO Energy-8.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment12.5 D

Docking Studies and Ligand-Target Interaction Prediction (in silico, mechanistic)

In silico docking studies are a powerful tool for predicting the potential binding modes and affinities of a ligand with a biological target. While specific docking studies for this compound are not extensively documented in public literature, the methodology is broadly applicable. The pyrrolidine scaffold is a common motif in many biologically active compounds. nih.gov

The process involves generating the 3D structure of the ligand and docking it into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, often reported as a binding energy or docking score. Key interactions typically involve hydrogen bonds between the ligand's polar groups (the ammonium and carboxylic acid moieties) and amino acid residues in the target's active site. Van der Waals and electrostatic interactions also play a crucial role. For instance, in a hypothetical interaction with a receptor, the protonated amine could form a salt bridge with an acidic residue like aspartate or glutamate, while the carboxyl group could act as a hydrogen bond acceptor. nih.govmdpi.com

Prediction of Reactivity and Reaction Pathways

Theoretical methods can predict the reactivity of this compound and elucidate potential reaction pathways. Fukui functions or the analysis of the molecular electrostatic potential can identify the most reactive sites within the molecule. For instance, the carboxylic acid group is a likely site for reactions such as esterification or amidation. The pyrrolidine ring's N-H bond can also participate in reactions.

Computational modeling can be used to study reaction mechanisms, for example, by calculating the transition state structures and activation energies for proposed reaction steps. This provides a detailed, energetic picture of the reaction pathway, helping to predict reaction feasibility and kinetics. For a molecule like this, theoretical studies could explore pathways for derivatization, such as modifying the carboxylic acid or the pyrrolidine ring to create analogues with different properties.

Mechanistic Biochemical and Pharmacological Research Applications in Vitro Focus

Investigation of Enzyme Interactions and Inhibition Mechanisms (e.g., NAAA inhibition)

Derivatives of the 3-(pyrrolidin-3-yl)propanoic acid core have been instrumental in the study of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). nih.govrsc.orgnih.gov Pharmacological inhibition of NAAA is a key strategy to enhance endogenous PEA levels, offering potential therapeutic benefits for inflammation and pain. rsc.orgnih.gov

Kinetic analyses have shown that derivatives built upon the pyrrolidine (B122466) framework can act through various inhibition mechanisms. For instance, a derivative featuring a rigid 4-phenylcinnamoyl group was found to inhibit NAAA through a competitive and reversible mechanism. nih.govrsc.org Another derivative, where the palmitic acid portion was replaced with 3-(p-biphenyl)propionic acid, also demonstrated competitive inhibition of NAAA with an IC₅₀ of 2.12 μM. nih.gov

These compounds exhibit notable selectivity. Studies have demonstrated that certain pyrrolidine amide derivatives show excellent selectivity for NAAA over other related enzymes like fatty acid amide hydrolase (FAAH) and acid ceramidase (AC). nih.govnih.gov For example, specific inhibitors reduced rat-AC activity by less than 10% even at a concentration of 100 μM, indicating high target specificity. nih.gov

Inhibition of N-acylethanolamine Acid Amidase (NAAA) by Pyrrolidine Derivatives
Derivative StructureNAAA IC₅₀Mechanism of InhibitionSelectivity NotesReference
Pyrrolidine amide with 3-(p-biphenyl)propionic acid2.12 μMCompetitiveShowed only 30% inhibition of rat FAAH at 100 μM. nih.gov
Pyrrolidine amide with a rigid 4-phenylcinnamoyl group (Compound 4g)Low micromolarCompetitive, ReversibleHigh selectivity over FAAH and AC. nih.govrsc.org

Receptor Binding and Activation Studies (in vitro, mechanistic)

The pyrrolidine scaffold is integral to compounds designed for specific receptor binding and activation studies. While research on 3-(pyrrolidin-3-yl)propanoic acid hydrochloride itself is specific, its structural motifs are found in ligands developed for various receptors, allowing for mechanistic exploration in vitro.

For example, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids were synthesized and screened in cell adhesion assays for their affinity against several integrin receptors, including αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8. researchgate.net One such analog was identified with exceptionally high affinity for the αvβ6 integrin, demonstrating a pKi of 11 in a radioligand binding assay. researchgate.net This high affinity and selectivity make it a valuable tool for studying the specific roles of this integrin in cellular processes.

In other research, pyrrolidin-3-yl-N-methylbenzamides have been evaluated as histamine (B1213489) H₃ (H₃R) receptor antagonists. nih.gov These studies utilize receptor binding assays to determine the affinity and selectivity of the compounds, providing insight into the structural requirements for H₃R interaction.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors and receptor ligands derived from the 3-(pyrrolidin-3-yl)propanoic acid scaffold. Research on NAAA inhibitors has yielded detailed SAR insights. nih.govrsc.org

Key findings from SAR studies on pyrrolidine amide derivatives as NAAA inhibitors include:

Terminal Phenyl Group: Small, lipophilic substituents on the terminal phenyl group are preferable for optimal inhibitory potency. nih.govrsc.org

Linker Flexibility: The nature of the linker connecting the pyrrolidine core to other functionalities is critical. Conformationally flexible linkers were found to increase inhibitory potency against NAAA but concurrently reduced selectivity over FAAH. nih.govrsc.org

Linker Rigidity: Conversely, conformationally restricted linkers did not improve NAAA inhibitory potency but significantly enhanced selectivity over FAAH. nih.govrsc.org

Pyrrolidine Ring: The pyrrolidine ring itself is a critical component; its replacement with other cyclic moieties resulted in a complete loss of NAAA inhibitory activity. nih.gov

These SAR studies provide a clear roadmap for the rational design of next-generation inhibitors with tailored potency and selectivity profiles.

Structure-Activity Relationship (SAR) Highlights for Pyrrolidine-Based NAAA Inhibitors
Structural ModificationEffect on NAAA Inhibition PotencyEffect on Selectivity (vs. FAAH)Reference
Small, lipophilic 3-phenyl substituentsIncreased- nih.govrsc.org
Conformationally flexible linkersIncreasedReduced nih.govrsc.org
Conformationally restricted linkersNo enhancementImproved nih.govrsc.org
Replacement of pyrrolidine ringComplete loss of activity- nih.gov

Cell-Based Assays for Mechanistic Pathway Elucidation

Beyond purified enzyme and receptor preparations, derivatives of 3-(pyrrolidin-3-yl)propanoic acid are utilized in cell-based assays to elucidate their mechanism of action within a cellular context. These assays are critical for confirming that enzyme inhibition or receptor binding translates to a functional effect on intracellular signaling pathways.

For instance, the ability of a competitive NAAA inhibitor derived from this scaffold was evaluated in RAW264.7 macrophage cells. nih.gov The inhibitor was shown to effectively block NAAA activity within the cells, demonstrating cell permeability and target engagement in a native environment. nih.gov In another study, a potent NAAA inhibitor was shown to increase the endogenous levels of PEA in intact cells, confirming the mechanistic link between enzyme inhibition and the modulation of intracellular lipid mediator concentrations. researchgate.net These cellular assays provide essential validation for the biochemical findings and help to understand how these compounds can be used to probe cellular pathways. researchgate.netnih.gov

Emerging Research Avenues and Future Prospects for 3 Pyrrolidin 3 Yl Propanoic Acid Derivatives

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like pyrrolidine (B122466) derivatives is increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms. drreddys.com These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction efficiency, and greater scalability. scitube.ionih.gov

Flow Chemistry: In a continuous flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. drreddys.comresearchgate.net This level of control is particularly advantageous for managing hazardous reactions or unstable intermediates, which can be a concern in the synthesis of complex heterocyclic compounds. scitube.io The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, often leading to higher yields and purities in shorter reaction times compared to batch methods. drreddys.com For instance, multi-step syntheses of active pharmaceutical ingredients (APIs) have been successfully translated to flow processes, demonstrating the technology's robustness. drreddys.comnih.gov

Automated Synthesis: Automation is revolutionizing the discovery of new pyrrolidine derivatives by enabling high-throughput synthesis and screening. nih.gov Automated platforms can perform a large number of reactions in parallel, allowing for the rapid generation of extensive compound libraries. nih.gov This is crucial for exploring the structure-activity relationships (SAR) of 3-(pyrrolidin-3-yl)propanoic acid derivatives. By combining diverse building blocks in a systematic manner, researchers can quickly identify novel compounds with desired biological activities. nih.gov A recent development described the fully automated, nanoscale synthesis of over 1,000 iminopyrrolidine derivatives using a multicomponent reaction, showcasing the power of automation to explore vast chemical spaces efficiently and sustainably. nih.gov

ParameterTraditional Batch SynthesisContinuous Flow SynthesisKey Advantages of Flow Chemistry
Safety Higher risk with large volumes of hazardous materialsSmall reaction volumes minimize risk of thermal runawayEnhanced process safety scitube.io
Efficiency Slower reaction rates, often requires isolation of intermediatesFaster reaction rates due to superior heat/mass transferShorter reaction times, higher yields nih.gov
Scalability Challenging scale-up processScalable by running the system for longer durations ("scaling out")Simplified and more reliable scale-up drreddys.com
Control Difficult to precisely control parameters like temperature and mixingPrecise, reproducible control over reaction conditionsImproved product quality and consistency researchgate.net

Applications in Materials Science and Polymer Chemistry

The unique structural and chemical properties of the pyrrolidine ring are being leveraged in the development of advanced materials and polymers. Incorporating pyrrolidine derivatives into polymer backbones can impart specific functionalities and characteristics, opening up applications in fields ranging from catalysis to drug delivery. mdpi.combucknell.edu

Researchers have successfully synthesized porous polymeric microspheres containing pyrrolidone subunits using techniques like suspension polymerization. mdpi.com By varying monomers and reaction conditions, materials with high specific surface areas (up to 468 m²/g) and good thermal stability have been created. mdpi.com Such porous materials are valuable in separation technologies and as stationary phases in chromatography. mdpi.com Another area of exploration is the synthesis of polyanhydrides containing pyrrolidone units. bucknell.edu Polyanhydrides are biodegradable polymers known for their use in sustained drug delivery systems, as they erode via surface hydrolysis, releasing an entrapped therapeutic agent at a controlled rate. bucknell.edu The inclusion of pyrrolidone-containing diacid monomers allows for the tuning of the polymer's degradation rate and release kinetics. bucknell.edu

Polymer TypePyrrolidine-Containing Monomer ExampleKey PropertiesPotential Applications
Porous Copolymers N-vinyl-2-pyrrolidone (NVP) with ethylene (B1197577) glycol dimethacrylate (EGDMA) mdpi.comHigh specific surface area (55–468 m²/g), porous structure, good thermal stability mdpi.comSeparation technologies, catalysis, chromatography stationary phases mdpi.com
Polyanhydrides Pyrrolidone carboxylic diacids (PCDs) synthesized from itaconic acid and diamines bucknell.eduBiodegradable, surface-eroding, tunable degradation rates bucknell.eduSustained and controlled drug delivery systems bucknell.edu
Bioactive Copolymers N-vinyl pyrrolidone-2-one (NVP) grafted with N-diethyl amino ethanol (B145695) rdd.edu.iqAntibacterial activity against various bacterial strains rdd.edu.iqBiomedical materials, antimicrobial coatings

Advanced Bioconjugation Strategies

Bioconjugation, the covalent linking of biomolecules, is a fundamental technology in modern life sciences, enabling the development of sophisticated diagnostics and therapeutics like antibody-drug conjugates (ADCs). nbinno.com Pyrrolidine derivatives, with their versatile and functionalizable scaffolds, are playing a pivotal role as building blocks for advanced bioconjugation reagents. nbinno.com

Compounds featuring pyrrolidine rings can be engineered to act as linkers that connect antibodies or other targeting molecules to potent drugs or imaging agents. nbinno.com The structure of the pyrrolidine-based linker is critical, as it influences the stability, solubility, and efficacy of the final bioconjugate. For example, a dioxopyrrolidine-functionalized compound can serve as a starting point for creating reagents that allow for precise control over the attachment points on a protein or antibody. nbinno.com This precision is essential to minimize undesired side reactions and ensure the creation of clean, well-defined products with reliable experimental outcomes. nbinno.com The continued development of these specialized pyrrolidine-based intermediates is fundamental to advancing targeted therapies and driving innovation across the life sciences. nbinno.com

Theoretical Frameworks for Pyrrolidine Scaffold Design

The design of novel 3-(pyrrolidin-3-yl)propanoic acid derivatives with specific biological activities is increasingly guided by computational and theoretical methods. frontiersin.org These in silico techniques allow researchers to predict the properties and interactions of molecules before they are synthesized, saving significant time and resources. nih.govnih.govdocumentsdelivered.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of pyrrolidine derivatives with their biological activity. nih.govscispace.combohrium.com By analyzing a series of known compounds, these models can identify key structural features that are either favorable or unfavorable for a desired effect, such as inhibiting a specific enzyme. tandfonline.com The resulting 3D contour maps can guide the design of new, more potent molecules. scispace.com

Molecular Docking and Dynamics: Molecular docking simulations predict how a pyrrolidine derivative might bind to the active site of a target protein. nih.govnih.gov This helps to understand the mode of interaction and identify key amino acids involved in binding. nih.gov Following docking, molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time, providing further confidence in the predicted binding mode. nih.govnih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model generated from known active inhibitors can be used as a 3D query to screen virtual libraries of compounds, identifying novel pyrrolidine scaffolds that are likely to be active. nih.gov

These computational strategies have been successfully applied to design novel pyrrolidine derivatives targeting a range of biological systems, including inhibitors for cancer-related proteins and anti-inflammatory agents. nih.govnih.govnih.gov

Computational MethodPrincipleApplication in Pyrrolidine Scaffold DesignExample Finding
3D-QSAR (CoMFA/CoMSIA) Correlates 3D structural fields (steric, electrostatic) with biological activity. nih.govscispace.comTo understand structural requirements for activity and design more potent inhibitors. tandfonline.comGenerated contour maps indicating regions where modifications would enhance Mcl-1 inhibitory activity. nih.govbohrium.com
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein. nih.govTo identify potential binding modes and key interactions in the active site. nih.govSupported the selective inhibition of COX-2 by showing significant interactions with amino acid residues in the secondary enzyme pocket. nih.gov
Pharmacophore Modeling Identifies the 3D arrangement of features necessary for biological activity. nih.govTo screen databases for novel scaffolds that fit the activity requirements. nih.govA ligand-based pharmacophore was used as a 3D query to identify novel pyrrolidine-2,3-dione (B1313883) derivatives as Cdk5/p25 inhibitors. nih.gov
Molecular Dynamics (MD) Simulation Simulates the physical movements of atoms and molecules over time. nih.govTo assess the stability of the ligand-protein complex. nih.govConfirmed the stable binding of newly designed pyrrolidine derivatives within the ATP-binding site of Cdk5/p25. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 3-(Pyrrolidin-3-YL)propanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

Answer:
Synthesis typically involves reacting pyrrolidine derivatives with propanoic acid precursors under acidic conditions. Key steps include:

  • Nucleophilic substitution : Reacting 3-chloropropanoic acid with pyrrolidine in the presence of a base (e.g., NaOH), followed by HCl acidification to form the hydrochloride salt .
  • Optimization parameters : Solvent choice (ethanol/methanol), temperature (40–60°C), and reaction time (12–24 hours) significantly impact yield and purity. For example, prolonged heating may degrade the product, while insufficient time reduces conversion .
  • Catalysts : Use of phase-transfer catalysts or mild bases (e.g., triethylamine) can enhance reaction efficiency .

Advanced: How does the ring size of nitrogen-containing heterocycles (e.g., pyrrolidine vs. piperidine) influence the physicochemical and biological properties of propanoic acid derivatives?

Answer:
Comparative studies of pyrrolidine (5-membered), piperidine (6-membered), and azepane (7-membered) analogs reveal:

  • Solubility : Smaller rings (pyrrolidine) exhibit higher solubility in polar solvents due to reduced steric hindrance .
  • Bioactivity : Piperidine derivatives often show stronger receptor binding in neurological targets (e.g., sigma receptors), while pyrrolidine analogs may prioritize metabolic stability due to conformational rigidity .
  • Synthetic accessibility : Piperidine derivatives are more commonly reported in drug discovery, but pyrrolidine-based compounds offer enantiomeric control, critical for chiral pharmacology .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of pyrrolidine protons (δ 2.5–3.5 ppm) and the propanoic acid moiety (δ 2.1–2.4 ppm for CH₂) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 193.67 (C₈H₁₆ClNO₂) and fragments corresponding to pyrrolidine cleavage .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (210 nm) assess purity (>98%), while ion-pair chromatography resolves hydrochloride counterion interference .

Advanced: What strategies can resolve contradictions in biological activity data observed for this compound across different studies?

Answer:
Contradictions often arise from:

  • Enantiomeric purity : Chiral HPLC or capillary electrophoresis should confirm the absence of racemic mixtures, as (R)- and (S)-isomers may exhibit divergent bioactivities .
  • Solubility in assays : Use of DMSO vs. saline buffers can alter bioavailability; pre-formulation studies (e.g., dynamic light scattering) ensure consistent dissolution .
  • Receptor promiscuity : Cross-screening against related targets (e.g., GABA₃ vs. NMDA receptors) clarifies specificity. Computational docking models (AutoDock Vina) can predict off-target interactions .

Basic: What are the key considerations for handling and storing this compound to ensure stability?

Answer:

  • Storage : Keep in airtight, desiccated containers at –20°C to prevent hygroscopic degradation. Avoid exposure to light, which may catalyze decarboxylation .
  • Handling : Use nitrile gloves and fume hoods to minimize inhalation of fine powders. Neutralize spills with sodium bicarbonate before disposal .
  • Stability monitoring : Regular FTIR checks (carboxylic acid O–H stretch at 2500–3000 cm⁻¹) detect decomposition .

Advanced: How can computational modeling predict the interaction of this compound with biological targets, and what experimental validations are required?

Answer:

  • Molecular docking : Tools like Schrödinger Suite model binding to targets (e.g., enzymes with catalytic lysine residues). The protonated pyrrolidine nitrogen forms salt bridges with acidic residues (e.g., Asp/Glu) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories; root-mean-square deviation (RMSD) >3 Å suggests poor fit .
  • Validation :
    • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD).
    • Mutagenesis : Aligning computational predictions with activity loss in receptor mutants (e.g., D112A) confirms critical interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.